molecular formula C9H6O B1589033 1H-inden-1-one CAS No. 480-90-0

1H-inden-1-one

Cat. No. B1589033
CAS RN: 480-90-0
M. Wt: 130.14 g/mol
InChI Key: SNWQUNCRDLUDEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

A practical and straightforward chemoenzymatic synthesis of novel acetoxy- and hydroxy-1H-inden-l-ones starting from commercial indan-1-ones has been described . The final step of the preparation can be performed with high conversion working under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of 1H-inden-1-one consists of a cyclopentane fused to a benzene ring . It has a density of 1.2±0.1 g/cm3, a boiling point of 254.1±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .


Chemical Reactions Analysis

In a study, 2,3-dihydro-1H-inden-1-one derivatives were synthesized by a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (i) catalyzed direct carbon–carbon bond cleavage .


Physical And Chemical Properties Analysis

1H-inden-1-one has a molar refractivity of 38.2±0.3 cm3, a polar surface area of 17 Å2, a polarizability of 15.1±0.5 10-24 cm3, a surface tension of 48.1±3.0 dyne/cm, and a molar volume of 108.3±3.0 cm3 . It has a flash point of 105.3±17.6 °C and an index of refraction of 1.622 .

Scientific Research Applications

Synthesis and Biological Activities

1H-inden-1-one derivatives, such as the 3-(arylamino)-2-phenyl-1H-inden-1-one, have been synthesized and characterized using various spectroscopic techniques. These compounds, studied through density functional theory (DFT), show potential as antibacterial agents against both gram-negative and gram-positive bacteria (El‐Sheshtawy & Baker, 2014).

Synthesis of Indene Derivatives

A unique three-component coupling reaction has been developed to synthesize functionalized indene derivatives, including 1H-indene-3-carboxamides or 1H-indene-3-carboxylates, from 1-diazonaphthalen-2(1H)-ones under catalyst-free thermal conditions. This method offers a novel pathway for creating diverse indene derivatives (Magar & Lee, 2013).

Catalytic Synthesis

Rhodium (I)-catalyzed decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene has been used to synthesize 2,3-dihydro-1H-inden-1-one derivatives. This process represents a significant advancement in carbon–carbon bond cleavage catalysis (Hu et al., 2022).

NMR Analysis and Chemical Properties

NMR analysis has been crucial in understanding the chemical structure and properties of various 1H-inden-1-one derivatives. Studies have focused on molecules like (1S, 1aR, 6aR)-2’, 3’, 6, 6a-tetrahydrospiro cycloprop a indene-1(1aH), 1’- 1H indene, elucidating their structural details (Spiteller et al., 2005).

Organic Synthesis Applications

Gold-catalyzed tandem reactions have been developed for synthesizing (E)-1H-inden-1-ones. These compounds are critical frameworks in numerous natural products and pharmaceutically active compounds, serving as valuable intermediates in organic synthesis (Wang et al., 2014).

Semiconductor Materials

1H-indenes, dihydro-s-indacenes, and diindenoindacenes, synthesized from a 3-lithioindene compound, show promising physical properties for use as ambipolar organic semiconductor materials (Zhu et al., 2009).

Safety And Hazards

1H-inden-1-one may cause respiratory tract irritation when inhaled, skin irritation upon contact, and eye irritation . If ingested, it may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is advised to avoid dust formation, breathing dust/fume/gas/mist/vapours/spray, and ingestion and inhalation .

properties

IUPAC Name

inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWQUNCRDLUDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473374
Record name 1H-inden-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-inden-1-one

CAS RN

480-90-0
Record name 1H-Inden-1-one
Source ChemIDplus
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Record name 1H-inden-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Inden-1-one
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Record name 1H-Inden-1-one
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Synthesis routes and methods I

Procedure details

3-Bromoindan-1-one (1.5) was dissolved in diethyl ether (10 ml). The temperature was kept at +2-+4 while TEA (2.7 ml) was added. The resulting mixture was further stirred at +2-+4 for 2 hours. The precipitated salt was filtered off and the filtrate evaporated. The crude inden-1-one was used for further reaction without purification. Yield was 0.9 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
2.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of epoxy indenol 6 (0.24 g, 1.42 mmol) in 40 mL of CH2 Cl2, were added 2.16 g of oven dried Celite and PDC (2.16 g, 4 eq) at rt. After stirring at rt for 18 hr, the mixture was passed through 2 cm of flash silica gel pad, washed with 5% MeOH in CH2Cl2 (50 mL). The filtrate was concentrated and chromatographed with 35% EtOAc in hexane to give 0.18 g (75%) of indene-1-one 7 as colorless oil. The compound was identical with the literature by NMR (A. R. Daniewski; J. Kiegoel, J. Org. Chem. 1988, 53, 5534-5535).
Name
epoxy indenol
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.16 g
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods III

Procedure details

Triethylamine (4.5 mL; 32 mmol; 1.2 equiv.) was added to 3-bromo-indan-1-one (5.6 g; 27 mmol) in 100 mL THF at 0° C. and stirred 1 h at r.t. The reaction mixture was filtered to remove triethylammonium bromide and concentrated in vacuo to give inden-1-one. 7-Fluoroindole (3.3 g, 22 mmol ) and Sc(OTf)3 (550mg, 5 mol %) were added to inden-1-one in 100 mL CH2Cl2 at 0° C. The reaction mixture was allowed to warm to room temperature over night. 100 mL ethyl acetate was added and the mixture was filtered through a silica gel plug and concentrated in vacuo. After flash chromatography (heptane/ethyl acetate, silica gel) 5.9 g 3-(7-fluoro-1H-indol-3-yl)-indan-1-one (82%) was isolated.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-inden-1-one
Reactant of Route 2
1H-inden-1-one
Reactant of Route 3
1H-inden-1-one
Reactant of Route 4
1H-inden-1-one
Reactant of Route 5
1H-inden-1-one
Reactant of Route 6
1H-inden-1-one

Citations

For This Compound
2,480
Citations
HA Naseem, T Aziz, K Ahmad, S Parveen… - Journal of molecular …, 2021 - Elsevier
The emergence of resistance to the major classes of antibacterial drug is recognized as serious health concern. So the development of new and more effective antimicrobial agents are …
Number of citations: 24 www.sciencedirect.com
S Radhakrishnan, R Shimmon, C Conn… - Bioorganic & Medicinal …, 2015 - Elsevier
… In this study, novel 2,3-dihydro-1H-inden-1-one chalcone-like compounds and their hydroxyl … This study suggests hydroxy substituted 2,3-dihydro-1H-inden-1-one chalcone-like …
Number of citations: 19 www.sciencedirect.com
TM Kadayat, S Banskota, P Gurung, G Bist… - European Journal of …, 2017 - Elsevier
To develop effective therapeutics for inflammatory bowel disease (IBD), 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives, were designed and …
Number of citations: 41 www.sciencedirect.com
HS El-Sheshtawy, AM Abou Baker - Journal of Molecular Structure, 2014 - Elsevier
… In this work five derivatives of 3-(arylamino)-2-phenyl-1H-inden-1-one have been synthesized and characterized with spectroscopic techniques such as FT-IR, 1 H NMR, mass …
Number of citations: 33 www.sciencedirect.com
MA Hassan, S Batterjee, LA Taib - Journal of the Chinese …, 2006 - Wiley Online Library
… bromide (CTABr) as cationic surfactant in dilute sodium hydroxide at room temperature did not afford the expected arylideneacetylacetone but yielded 1H-inden-1-one derivatives 1, …
Number of citations: 5 onlinelibrary.wiley.com
NN Chipanina, LP Oznobikhina… - Journal of Physical …, 2019 - Wiley Online Library
Cyclic and linear dimers as well as the solvate H‐bonded complexes of the Z and E isomers of 2‐pyrrolyl‐7‐hydroxy‐2‐methylidene‐2,3‐dihydro‐1H‐inden‐1‐one 1 were investigated …
Number of citations: 8 onlinelibrary.wiley.com
F Yang, T Jin, Y Yamamoto - Tetrahedron, 2012 - Elsevier
… α-Lidene-2,3-dihydro-1H-inden-1-one is important framework found in pharmaceutically active compounds and used as valuable intermediates in organic synthesis. To date, Aldol …
Number of citations: 22 www.sciencedirect.com
T Zhang, V Bandero, C Corcoran, I Obaidi… - European Journal of …, 2023 - Elsevier
… The only information about 2,3-dihydro-1H-inden-1-one derivatives obtained from literature is related to their synthesis and X-ray crystallographic characterisation. (Ali et al., 2011; Asiri …
Number of citations: 4 www.sciencedirect.com
RA Shinde, VA Adole… - Vietnam Journal of …, 2021 - Wiley Online Library
… In this work, we report the anti-microbial and computational study of two 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone scaffolds. The (E)-2-(4-(trifluoromethyl)benzylidene)-2,…
Number of citations: 10 onlinelibrary.wiley.com
V Rautenstrauch, P Mégard, B Gamper… - Helvetica chimica …, 1989 - Wiley Online Library
… five major products: the bifurylidenedione 4 [lgj, 3,5,8-trimethylcoumarin (S), which corresponds to Reppe's parent coumarin (3) [ li], 3a,7adihydro-2,4,7,7a-tetramethyl- 1H-inden- 1-one (…
Number of citations: 16 onlinelibrary.wiley.com

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